molecular formula C17H25N B3395718 Phencyclidine hydrochloride CAS No. 956-90-1

Phencyclidine hydrochloride

Cat. No.: B3395718
CAS No.: 956-90-1
M. Wt: 243.4 g/mol
InChI Key: JTJMJGYZQZDUJJ-UHFFFAOYSA-N

Description

Phencyclidine hydrochloride (PCP) is a dissociative anesthetic and noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor . Initially developed as an intravenous anesthetic, its clinical use was discontinued due to severe psychotomimetic side effects, including hallucinations, cognitive deficits, and dissociation . PCP gained prominence in psychiatric research as a pharmacological model for schizophrenia, as it induces symptoms resembling both positive (e.g., delusions) and negative (e.g., social withdrawal) features of the disorder .

Mechanistically, PCP binds to the NMDA receptor’s ion channel pore, blocking glutamate-mediated neurotransmission. This inhibition disrupts synaptic plasticity, memory formation, and cortical integration, contributing to its psychotomimetic effects . Chronic exposure to PCP in animal models induces metabolic hypofunction in the prefrontal cortex and striatum, mimicking neurochemical deficits observed in schizophrenia .

Preparation Methods

Phencyclidine can be synthesized through various methods. One common synthetic route involves the reaction of 1-phenylcyclohexanol with sodium azide to introduce an azido group. This is followed by reduction with lithium aluminum hydride to produce 1-phenylcyclohexane, which is then reacted with glutaric anhydride to obtain a carboxyl group-containing hapten . Industrial production methods often involve similar steps but are optimized for large-scale production.

Chemical Reactions Analysis

1.2.2 Enamine Route

  • Reactants : Piperidine, cyclohexanone, p-toluenesulfonic acid/HBr

  • Mechanism :

    • Enamine intermediate formation via dehydration.

    • Grignard displacement yields PCP base .

Grignard Displacement

  • Critical Step : Phenyl magnesium bromide attacks the nitrile carbon in PCC, displacing the piperidine moiety .

  • Side Reaction : Phenyl lithium adds to the nitrile instead of displacing it, requiring strict reagent control .

Alkylation for N-Substituted Analogs

  • Monoalkylation :

    • PCP base → N-formylation/acetylation → LiAlH₄ reduction .

  • Dialkylation :

    • Reductive methylation (formaldehyde + formic acid) .

Derivative TypeMethodYield
N-MethylFormylation + LiAlH₄ reductionModerate
N,N-DimethylReductive methylationHigh

Toxic Byproducts

  • Unreacted PCC (1-Piperidinocyclohexanecarbonitrile) :

    • Persists due to incomplete Grignard reaction .

    • Linked to neurotoxicity in users and chemists .

Quaternary Salt Formation

  • Cause : Alkylation of Schiff bases with alkyl halides .

  • Outcome : Non-active quaternary ammonium compounds requiring phenyl lithium for conversion .

Reaction Conditions and Optimization

  • Solvents : White gasoline preferred over ether for cost and volatility .

  • Catalysts : Anhydrous HBr or p-toluenesulfonic acid in enamine route .

  • Scale : Typically 3–5 moles per batch, limited by piperidine availability .

Optimization FactorImpact on Yield
Grignard ExcessIncreases yield up to 65%
Solvent PurityReduces side reactions

Scientific Research Applications

Treatment of Acute Organophosphorus Poisoning

Penehyclidine hydrochloride (PHC), a derivative of PCP, has been used as an anticholinergic agent in treating acute organophosphorus pesticide poisoning (AOPP). A meta-analysis indicated that PHC may offer advantages over traditional treatments like atropine, particularly in improving patient outcomes by reducing mortality rates and enhancing recovery times . The study analyzed randomized controlled trials to evaluate the efficacy and safety of PHC compared to atropine, highlighting its potential as a first-line treatment in emergency settings.

Neurological and Psychiatric Research

PCP has been extensively studied for its psychotomimetic effects, which mimic symptoms of schizophrenia. Research indicates that PCP administration can induce profound behavioral changes in chronic schizophrenic patients, exacerbating symptoms such as thought disorders and affective disturbances . These findings have led to the use of PCP as a chemical model for studying schizophrenia, providing insights into the underlying neurobiological mechanisms of the disorder.

Behavioral Studies

Repeated treatment with PCP has been shown to induce negative symptom-like behaviors in animal models, such as prolonged immobility during forced swimming tests, which is indicative of avolition—a core negative symptom of schizophrenia . The involvement of serotonergic and dopaminergic systems has been hypothesized to mediate these effects, suggesting that PCP could serve as a valuable tool for investigating the neurochemical pathways involved in schizophrenia .

Neurophysiological Effects

Studies have demonstrated that PCP administration leads to significant alterations in electroencephalographic (EEG) patterns, similar to those observed in schizophrenia patients. Specifically, PCP-induced changes include increased theta activity and decreased alpha rhythms, which may reflect disruptions in thalamocortical pathways . These neurophysiological markers provide critical insights into the brain's functioning during psychotic episodes and may inform future therapeutic strategies.

Intoxication Cases

Clinical case reports have documented severe intoxication due to PCP, highlighting its potential risks when abused. Symptoms of overdose include seizures, agitation, and respiratory depression . In one notable case series from the 1970s, PCP was implicated in a significant proportion of drug overdoses at a major medical center, underscoring its prevalence as a substance of abuse . These cases illustrate the need for effective management strategies for intoxication and the importance of understanding PCP's pharmacological profile.

Summary Table of Applications

Application AreaDescriptionKey Findings
Acute Organophosphorus PoisoningAnticholinergic treatment using PHCPHC may improve recovery outcomes compared to atropine
Schizophrenia ResearchInduction of psychotomimetic effectsPCP exacerbates symptoms in chronic patients; serves as a model for studying schizophrenia
Behavioral StudiesNegative symptom modeling in animal studiesRepeated PCP treatment induces avolition-like behaviors
Neurophysiological EffectsEEG changes similar to those seen in schizophreniaIncreased theta activity and decreased alpha rhythms observed after PCP administration
Clinical Intoxication CasesDocumented cases of severe PCP overdoseSymptoms include seizures and respiratory depression; significant public health concern

Comparison with Similar Compounds

Lysergic Acid Diethylamide (LSD-25)

LSD-25, a serotonergic hallucinogen, primarily acts as a partial agonist at 5-HT2A receptors. In a study by Cohen et al. (1962), PCP-induced deficits in problem-solving tasks closely resembled those seen in schizophrenia, whereas LSD caused perceptual distortions without mimicking schizophrenic cognitive patterns .

Parameter PCP LSD-25
Primary Receptor NMDA receptor antagonist 5-HT2A agonist
Cognitive Effects Deficits in sequential thinking Perceptual hallucinations
Schizophrenia Model Strong face validity Limited face validity

Amobarbital Sodium (Amytal)

Amobarbital, a barbiturate sedative, enhances GABAA receptor activity. Unlike PCP, it produces generalized central nervous system depression without inducing schizophrenia-like cognitive deficits. In structured tasks, amobarbital impaired motor coordination but spared higher-order reasoning, contrasting with PCP’s disruption of symbolic thinking .

Ketamine Hydrochloride

Ketamine, a PCP derivative and NMDA antagonist, shares PCP’s dissociative and psychotomimetic effects but differs in pharmacokinetics and clinical applications. Subanesthetic ketamine doses (0.5 mg/kg) transiently replicate schizophrenia-like symptoms, including perceptual aberrations and dissociation, with effects peaking within 40 minutes . Unlike PCP, ketamine has rapid antidepressant effects, mediated via mTOR pathway activation, and is used off-label for treatment-resistant depression .

Parameter PCP Ketamine
Half-Life 7–46 hours (species-dependent) 2–3 hours
Clinical Use None (research only) Anesthetic, antidepressant
Neuroendocrine Effects Blunted homovanillic acid (HVA) Increased cortisol, prolactin

MK-801 (Dizocilpine)

MK-801, a potent NMDA antagonist, induces hyperlocomotion and stereotypy in rodents. However, its behavioral effects are resistant to typical antipsychotics (e.g., haloperidol), unlike PCP, which is partially antagonized by clozapine and haloperidol . This suggests divergent downstream pathways despite shared NMDA receptor targeting.

Sigma Receptor Ligands (e.g., PRE-084)

Structural analogs of PCP, such as PRE-084, exhibit high sigma receptor selectivity (IC50 = 44 nM) with negligible NMDA affinity (IC50 > 100,000 nM) . Modifications like carboxyl ethylene insertion abolish PCP receptor binding, highlighting distinct structure-activity relationships for sigma vs. NMDA targets.

Compound Sigma Receptor IC50 PCP Receptor IC50
PCP >10,000 nM 90–150 nM
PRE-084 44 nM >100,000 nM

d-Amphetamine

d-Amphetamine increases dopamine release via vesicular monoamine transporter (VMAT) inhibition. While both PCP and d-amphetamine enhance locomotor activity in mice, PCP uniquely suppresses vertical movement, suggesting additional non-dopaminergic mechanisms (e.g., NMDA or sigma receptor modulation) .

Research Implications and Clinical Relevance

PCP’s unique profile as an NMDA antagonist with sigma receptor affinity distinguishes it from classical hallucinogens, sedatives, and stimulants. Its utility in schizophrenia research stems from its ability to replicate both cognitive and neurochemical deficits of the disorder . However, compounds like ketamine and PRE-084 demonstrate how structural modifications can isolate therapeutic effects (e.g., antidepressant action) or receptor specificity, guiding future drug development .

Biological Activity

Phencyclidine hydrochloride (PCP) is a dissociative anesthetic known for its complex pharmacological effects, primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This article delves into the biological activity of PCP, including its mechanisms of action, pharmacokinetics, and associated clinical effects, supported by research findings and data tables.

PCP exerts its primary effects through the inhibition of NMDA receptors, which are crucial for excitatory neurotransmission in the central nervous system (CNS). The binding site for PCP is located within the ion channel of the NMDA receptor. When PCP binds to this site, it prevents the influx of calcium ions that is normally triggered by excitatory neurotransmitters like glutamate and glycine. This blockade results in anesthesia and analgesia without significant cardiorespiratory depression .

Key Mechanisms:

  • NMDA Receptor Antagonism: PCP binds to the PCP site on NMDA receptors, inhibiting their function.
  • Sigma Receptor Agonism: PCP also interacts with sigma receptors, contributing to its psychoactive effects .
  • Dopaminergic and Serotonergic Effects: At moderate doses, PCP inhibits the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft .

Pharmacokinetics

PCP is both water and lipid-soluble, allowing rapid distribution throughout the body. Its pharmacokinetic profile is characterized by:

  • Metabolism: Approximately 90% of PCP undergoes first-pass metabolism in the liver via oxidative hydroxylation. The primary metabolites include PCHP, PPC, and PCAA .
  • Elimination Half-Life: The elimination half-life ranges from 7 to 46 hours, depending on individual metabolic rates .
  • Onset of Action: The onset varies by administration route; effects are felt within 2–5 minutes when smoked but may take 15–60 minutes when ingested orally .

Clinical Effects and Case Studies

PCP's effects can be categorized into two contrasting phases: CNS depression and stimulation. Clinically, it can induce hallucinations, altered perception of reality, and dissociative states. It has been implicated in various psychiatric conditions due to its NMDA antagonism.

Notable Findings:

  • A study involving rats demonstrated that PCP administration resulted in impaired GABAergic transmission in the prefrontal cortex, suggesting a potential model for understanding schizophrenia .
  • Another investigation highlighted that PCP could enhance dopamine production while inhibiting its reuptake at moderate doses, leading to psychostimulant-like effects .

Data Table: Pharmacological Profile

PropertyValue
Molecular Weight279.85 g/mol
Chemical FormulaC₁₇H₂₅N·HCl
Onset of Action2–5 min (inhalation)
Elimination Half-Life7–46 hours
Primary MetabolitesPCHP, PPC, PCAA
Binding Affinity (NMDA)K_i = 59 nM

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Phencyclidine hydrochloride in experimental samples?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantification, with mobile phases optimized for polar analytes (e.g., acetonitrile-phosphate buffer systems). Gas chromatography-mass spectrometry (GC-MS) is preferred for forensic identification due to its high specificity in detecting PCP HCl and its metabolites. Ion chromatography (IC) is effective for determining salt forms, critical for distinguishing PCP HCl from other derivatives .
  • Key Parameters :

  • HPLC : Column (C18, 5 µm), flow rate (1.0 mL/min), detection wavelength (254 nm).
  • GC-MS : Electron impact ionization (EI), column (DB-5MS), splitless injection mode.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Best Practices :

  • Use fume hoods or closed systems to minimize inhalation exposure.
  • Wear nitrile gloves, lab coats, and safety goggles; respiratory protection (N95 masks) is required during powder handling .
  • Decontaminate surfaces with 70% ethanol or 10% sodium hypochlorite solutions.
  • Maintain a Chemical Hygiene Plan (CHP) with emergency procedures for spills or accidental exposure, including eyewash stations and safety showers .

Q. How can researchers validate the purity of synthesized this compound?

  • Approach : Combine thin-layer chromatography (TLC) with spectrophotometric validation (e.g., UV-Vis at 257 nm). For quantitative purity assessment, use titrimetric methods (acid-base titration with 0.1M HCl/NaOH) or comparative HPLC against USP-grade reference standards .

Advanced Research Questions

Q. What experimental models are suitable for studying the NMDA receptor antagonism of this compound?

  • Models :

  • In vivo : Rodent behavioral assays (e.g., prepulse inhibition deficits for schizophrenia-like symptoms) or radial-arm maze tasks to assess cognitive disruption .
  • In vitro : Electrophysiological recordings in hippocampal slices to measure NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) .
    • Dosage Considerations : Subanesthetic doses (0.1–0.5 mg/kg in rats) mimic schizophrenia without inducing full anesthesia. Higher doses (>1 mg/kg) risk neurotoxicity and confounded behavioral outcomes .

Q. How do structural modifications (e.g., fluorination) alter the pharmacological profile of Phencyclidine derivatives?

  • Case Study : 3-Fluoro-PCP HCl shows enhanced discriminative stimulus effects in rats compared to PCP HCl, attributed to increased lipophilicity and CNS penetration. Structural analogs require comparative receptor binding assays (e.g., radioligand displacement for NMDA, σ1, and D2 receptors) to quantify affinity shifts .

Q. How should researchers resolve contradictions in neurochemical data (e.g., PCP’s effects on dopamine vs. glutamate pathways)?

  • Strategy :

  • Use microdialysis to measure extracellular dopamine (DA) and glutamate (Glu) levels in parallel.
  • Control for dose-dependent effects: Low-dose PCP HCl preferentially blocks NMDA receptors, elevating DA in the prefrontal cortex, while high doses dysregulate Glu-GABA balance, inducing psychosis-like states .
    • Data Reconciliation : Cross-validate findings with selective NMDA antagonists (e.g., MK-801) and DA receptor blockers to isolate pathway-specific effects .

Q. What chromatographic and spectroscopic techniques differentiate this compound from its analogs in forensic samples?

  • Techniques :

  • FT-IR Spectroscopy : Compare carbonyl (C=O) and aromatic C-H stretching bands (PCP HCl: ~1700 cm⁻¹ and 3100 cm⁻¹).
  • LC-HRMS : Identify exact masses (PCP HCl: [M+H]⁺ = 280.11) and fragmentation patterns (e.g., loss of HCl moiety at 35.45 Da) .

Q. Methodological Notes

  • Reference Standards : Use USP/EP-certified PCP HCl for calibration. Avoid commercial vendors lacking ISO/IEC 17025 accreditation .
  • Ethical Compliance : Obtain institutional approval for animal studies (IACUC) and human trials (IRB), particularly for psychosis-inducing protocols .

Properties

CAS No.

956-90-1

Molecular Formula

C17H25N

Molecular Weight

243.4 g/mol

IUPAC Name

1-(1-phenylcyclohexyl)piperidine

InChI

InChI=1S/C17H25N/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11H,2-3,6-9,12-15H2

InChI Key

JTJMJGYZQZDUJJ-UHFFFAOYSA-N

impurities

Ether, cyclohexanol, isopropyl alcohol, ammonium chloride or hydroxide, and phenyllithium or phenylmagnesium halide may appear in the final product of phencyclidine synthesis ... 1-Piperidinocyclohexanecarbonitrile /PCC/ is a synthetic intermediate that has contaminated some batches of phencyclidine.
The purity of phencyclidine sold as "angel dust" is high (80%-100%) compared with the surreptitious presence of phencyclidine (range, 10% to 30%).

SMILES

C1CCC(CC1)(C2=CC=CC=C2)[NH+]3CCCCC3.[Cl-]

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3

boiling_point

BP: 136 °C at 1.0 mm Hg

Color/Form

White, crystalline powder
On the street may contain a number of contaminants causing the color to range from tan to brown with a consistency ranging from powder to a gummy mass
Colorless crystals
White crystalline powde

melting_point

46.5 °C

Related CAS

2981-31-9 (hydrobromide)
77-10-1 (hydrochloride)
77-10-1 (Parent)

solubility

Soluble in ethanol

Synonyms

1-(1-Phenylcyclohexyl)piperidine
Angel Dust
CL 395
CL-395
CL395
Dust, Angel
GP 121
GP-121
GP121
Phencyclidine
Phencyclidine Hydrobromide
Phencyclidine Hydrochloride
Sernyl
Serylan

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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